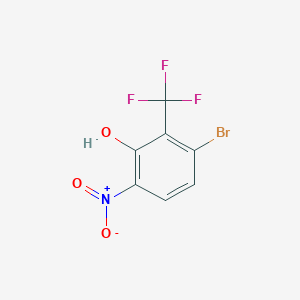

3-Bromo-6-nitro-2-(trifluoromethyl)phenol

Description

3-Bromo-6-nitro-2-(trifluoromethyl)phenol (CAS: 1445995-70-9) is a halogenated nitro-phenol derivative featuring bromine, nitro, and trifluoromethyl substituents on a phenolic ring. Its molecular formula is C₇H₃BrF₃NO₃, with a molecular weight of approximately 298.0 g/mol (calculated). The compound is characterized by strong electron-withdrawing groups (nitro and trifluoromethyl) and a bromine atom, which influence its physicochemical properties, including acidity, solubility, and reactivity. It is primarily used in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, or coordination complexes .

Properties

IUPAC Name |

3-bromo-6-nitro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(12(14)15)6(13)5(3)7(9,10)11/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXNHGYCQFAOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-nitro-2-(trifluoromethyl)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(trifluoromethyl)phenol followed by nitration. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-6-nitro-2-(trifluoromethyl)phenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-nitro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of derivatives with different functional groups replacing bromine or nitro groups.

Reduction: Formation of 3-Bromo-6-amino-2-(trifluoromethyl)phenol.

Oxidation: Formation of quinone derivatives.

Scientific Research Applications

3-Bromo-6-nitro-2-(trifluoromethyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Bromo-6-nitro-2-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

The compound’s unique substitution pattern distinguishes it from other bromo-nitro-trifluoromethylphenol isomers. Key analogs include:

Key Observations :

- Acidity : The target compound’s acidity is amplified by the nitro group (para to OH) and CF₃ (ortho to OH), making it more acidic than isomers where these groups are meta or distal to the hydroxyl .

- Reactivity : Bromine at position 3 may facilitate electrophilic substitution reactions, whereas sulfonyl-containing analogs (e.g., 1440535-14-7) exhibit distinct reactivity due to the sulfonyl group’s strong electron-withdrawing nature .

Functional Group Variants

Trifluoromethyl-4-nitrophenol (TFM)

- CAS 88-30-2: TFM (4-nitro-3-(trifluoromethyl)phenol) shares nitro and CF₃ groups but lacks bromine. Its lower molecular weight (C₇H₄F₃NO₃, ~225.1 g/mol) and substitution pattern result in reduced steric hindrance and different bioactivity profiles, notably as a lampricide .

Chloro-Nitro-Trifluoromethyl Analogs

- Chlorine’s weaker electron-withdrawing effect compared to bromine may decrease acidity .

Physicochemical Data Comparison

Notes:

- Acidity trends align with substituent positions: ortho/para electron-withdrawing groups enhance acid strength .

Biological Activity

3-Bromo-6-nitro-2-(trifluoromethyl)phenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. The trifluoromethyl group, along with the nitro and bromo substituents, contributes to its unique chemical properties, affecting its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Bromo-6-nitro-2-(trifluoromethyl)phenol is C7H4BrF3NO3, with a molecular weight of 286.00 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence pharmacokinetic properties.

The biological activity of 3-Bromo-6-nitro-2-(trifluoromethyl)phenol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is crucial in therapeutic contexts where modulation of enzyme activity is desired.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways. This property is particularly significant in neuropharmacology.

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent against various pathogens.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with 3-Bromo-6-nitro-2-(trifluoromethyl)phenol:

- Antibacterial Properties : Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity against strains like E. coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in substituents can enhance potency.

- Anticancer Effects : Compounds containing trifluoromethyl groups have shown promise in cancer treatment, with studies reporting IC50 values lower than standard chemotherapeutics like Doxorubicin . The mechanism often involves the down-regulation of critical oncogenes and tumor suppressors.

Comparative Analysis with Related Compounds

A comparative analysis of 3-Bromo-6-nitro-2-(trifluoromethyl)phenol with structurally similar compounds reveals how variations in substituents impact biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-6-nitro-2-(trifluoromethyl)phenol | Nitro and trifluoromethyl groups | Potential for high lipophilicity |

| 3-Chloro-6-nitro-2-(trifluoromethyl)phenol | Chlorine substituent | Different electronic properties |

| 5-Nitro-2-(trifluoromethyl)phenol | Lacks bromine | Broader range of biological activity |

This table illustrates how substituent variations influence the pharmacological profiles of phenolic derivatives.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Antibacterial Investigations : A study demonstrated that derivatives similar to 3-Bromo-6-nitro-2-(trifluoromethyl)phenol exhibited potent antibacterial properties against resistant strains, with MIC values significantly lower than those of traditional antibiotics .

- Cancer Cell Line Studies : Research involving various human cancer cell lines showed that compounds with trifluoromethyl substitutions could effectively induce apoptosis and inhibit proliferation, highlighting their potential as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.